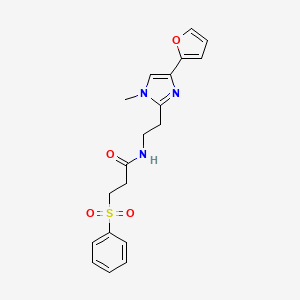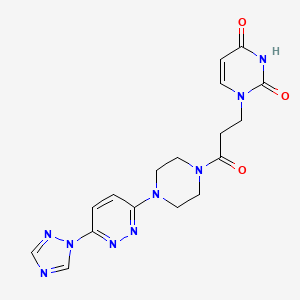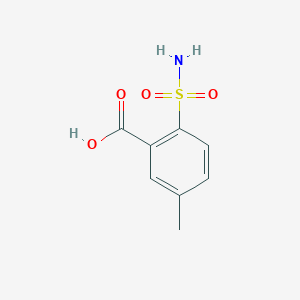
5-Methyl-2-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-sulfamoylbenzoic acid consists of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .Physical And Chemical Properties Analysis
5-Methyl-2-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 215.23 .Wissenschaftliche Forschungsanwendungen
1. Biochemical Analysis
5-Methyl-2-sulfamoylbenzoic acid's derivatives have been utilized in biochemical analyses. For instance, Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid)) is a water-soluble aromatic disulfide that has been synthesized and shown to be useful for determining sulfhydryl groups in various biological materials, including blood. This showcases its application in studying biochemical reactions and interactions (Ellman, 1959).
2. Coordination Polymer Synthesis
Research into the synthesis, structure elucidation, and self-assembly of Co(II) complexes, including derivatives of 5-methyl-2-sulfamoylbenzoic acid, has been reported. These complexes show how the solvent used in the synthesis process can influence the formation of three-dimensional structures, highlighting its application in the field of material science and coordination chemistry (Pedireddi & Varughese, 2004).
3. Antitubercular Agent Development
A class of antituberculosis agents, 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been developed, demonstrating promising in vitro activity against Mycobacterium tuberculosis. These compounds, derived from 5-methyl-2-sulfamoylbenzoic acid, exhibit selective antimycobacterial effects and low in vitro toxicity, marking their significance in medicinal chemistry and drug development (Karabanovich et al., 2016).
4. Corrosion Inhibition
In the study of corrosion inhibition, 1,3,4-oxadiazole derivatives, including those derived from 5-methyl-2-sulfamoylbenzoic acid, have been synthesized and tested for their effectiveness in protecting mild steel in sulphuric acid. This research is critical in materials science, specifically in understanding and preventing material degradation (Ammal et al., 2018).
5. Environmental Pollution Studies
Studies involving the adsorption of sulfonamides, including 5-methyl-2-sulfamoylbenzoic acid derivatives, to biochars have been conducted to understand the factors controlling their adsorption. This research is significant in environmental science, particularly in pollution control and remediation efforts (Xie et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methyl-2-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAMMQSCJBWGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-sulfamoylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

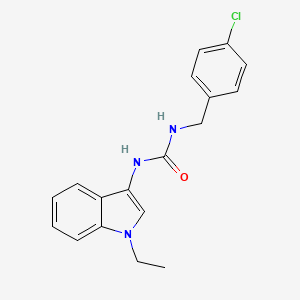

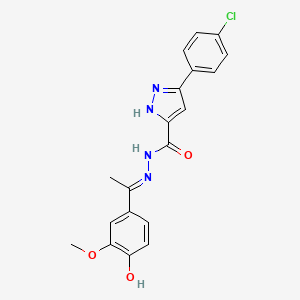

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
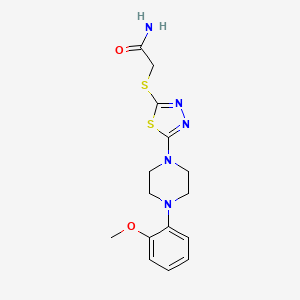
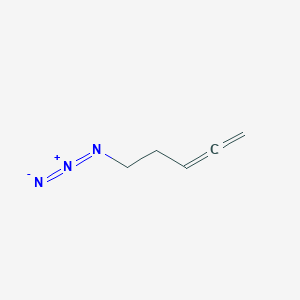
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
